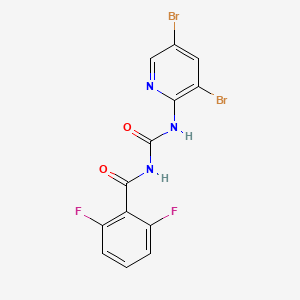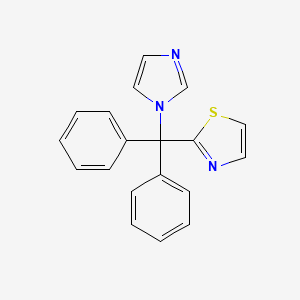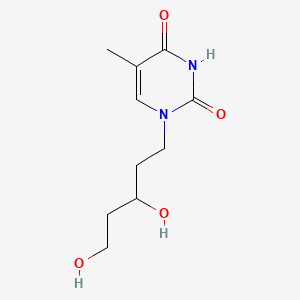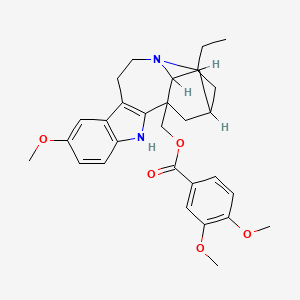
(12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate: is a complex organic compound with the molecular formula C30H36N2O5 This compound is known for its unique structure, which combines elements of both ibogamine and benzoate derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the ibogamine core. This core is then functionalized with a methoxy group at the 12th position. The final step involves esterification with 3,4-dimethoxybenzoic acid to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
化学反応の分析
Types of Reactions: (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing various biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety .
Industry: In industrial applications, this compound can be used in the development of new materials or as a component in specialized chemical processes .
作用機序
The mechanism of action of (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
類似化合物との比較
Ibogaine: A naturally occurring compound with a similar core structure but different functional groups.
3,4-Dimethoxybenzoic Acid: A simpler compound that forms part of the ester in (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate.
Methoxyibogamine Derivatives: Other derivatives with variations in the position and number of methoxy groups.
Uniqueness: this compound is unique due to its combination of the ibogamine core with a dimethoxybenzoate ester. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
72989-13-0 |
|---|---|
分子式 |
C30H36N2O5 |
分子量 |
504.6 g/mol |
IUPAC名 |
(17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-1-yl)methyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H36N2O5/c1-5-19-12-18-15-30(17-37-29(33)20-6-9-25(35-3)26(13-20)36-4)27-22(10-11-32(16-18)28(19)30)23-14-21(34-2)7-8-24(23)31-27/h6-9,13-14,18-19,28,31H,5,10-12,15-17H2,1-4H3 |
InChIキー |
VWFYUUBLQUOKET-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)COC(=O)C6=CC(=C(C=C6)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




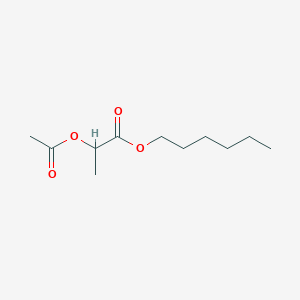

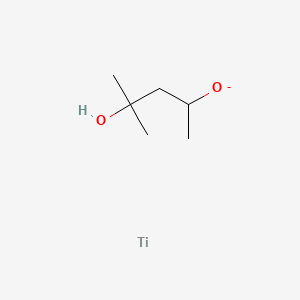
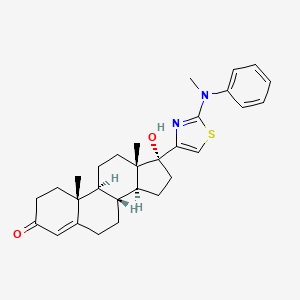
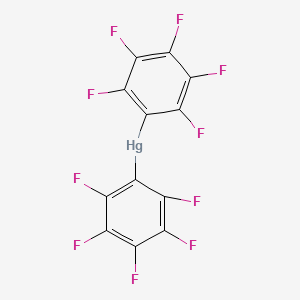
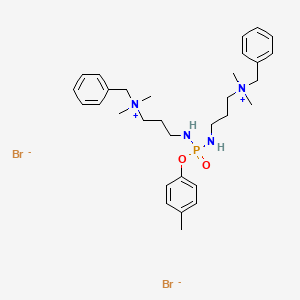

![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)

